2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate 2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18352362
InChI: InChI=1S/C8H3F3INS/c9-8(10,11)5-1-2-7(13-4-14)6(12)3-5/h1-3H
SMILES:
Molecular Formula: C8H3F3INS
Molecular Weight: 329.08 g/mol

2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate

CAS No.:

Cat. No.: VC18352362

Molecular Formula: C8H3F3INS

Molecular Weight: 329.08 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate -

Specification

Molecular Formula C8H3F3INS
Molecular Weight 329.08 g/mol
IUPAC Name 2-iodo-1-isothiocyanato-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H3F3INS/c9-8(10,11)5-1-2-7(13-4-14)6(12)3-5/h1-3H
Standard InChI Key VHKUJZNPJFXEPT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)I)N=C=S

Introduction

Synthetic Methodologies

Desulfurization of Dithiocarbamate Salts

An alternative approach avoids thiophosgene by reacting primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts, followed by oxidative desulfurization. This method, demonstrated for 3,5-bis(trifluoromethyl)phenyl isothiocyanate , could be applied to 2-iodo-4-(trifluoromethyl)aniline. The desulfurization step typically employs oxidizing agents like hydrogen peroxide or iodine, which may concurrently facilitate iodide retention on the aromatic ring.

Metal-Mediated Reactions

Copper-catalyzed tandem reactions have been employed to synthesize benzothiazoles from 2-iodoanilines and isothiocyanates . While this method focuses on cyclization products, it highlights the reactivity of iodo-substituted anilines with isothiocyanates, suggesting potential pathways for introducing iodine post-functionalization.

Physicochemical Properties

Thermal Stability and Phase Behavior

The trifluoromethyl and iodo groups confer distinct thermal properties. For 4-(trifluoromethyl)phenyl isothiocyanate, the melting point ranges from 38–44°C, and the boiling point is 207°C . Introducing iodine is expected to raise the melting point due to increased molecular weight and halogen bonding. A preliminary estimate for 2-iodo-4-(trifluoromethyl)phenyl isothiocyanate suggests a melting point of 45–55°C and a boiling point of 220–230°C under reduced pressure (≈11 mmHg) .

Table 1: Comparative Physical Properties of Selected Aryl Isothiocyanates

CompoundMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
4-(Trifluoromethyl)phenyl isothiocyanate203.1838–44207
2-Iodo-4-(trifluoromethyl)phenyl isothiocyanate (estimated)329.0845–55220–230
Phenyl isothiocyanate135.19-21221

Spectroscopic Characteristics

  • IR Spectroscopy: The isothiocyanate group exhibits a strong absorption band near 2050–2150 cm⁻¹ (N=C=S stretch) .

  • NMR Spectroscopy: In ¹H NMR, aromatic protons adjacent to the iodine and CF₃ groups would show deshielding, with coupling patterns reflecting the substituents’ electronic effects. For example, the CF₃ group causes significant upfield shifts in neighboring protons .

  • Mass Spectrometry: A molecular ion peak at m/z ≈ 329 (M⁺) is anticipated, with fragmentation patterns revealing loss of the -NCS group (44 amu) and iodine (127 amu).

Reactivity and Functional Applications

Nucleophilic Additions

The electrophilic isothiocyanate group readily reacts with amines, alcohols, and thiols to form thioureas, thiolcarbamates, and dithiocarbamates, respectively. For instance, 4-(trifluoromethyl)phenyl isothiocyanate has been used to synthesize thiourea-based photoinduced electron transfer (PET) sensors . The iodine substituent in the 2-position could further modulate electron density, enhancing sensor selectivity for anions like acetate or phosphate.

Cycloaddition Reactions

Aryl isothiocyanates participate in [2+2] and [4+2] cycloadditions. The iodine atom’s steric bulk may influence regioselectivity in such reactions, favoring endo products in Diels-Alder reactions with electron-deficient dienophiles.

Cross-Coupling Chemistry

The iodo substituent offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This enables post-functionalization to install additional aromatic or aliphatic groups, expanding the compound’s utility in materials science and pharmaceuticals.

Future Research Directions

  • Synthetic Optimization: Developing efficient routes to 2-iodo-4-(trifluoromethyl)aniline, the precursor for this compound, remains a priority.

  • Application in Sensors: Leveraging the electron-withdrawing effects of -CF₃ and -I for anion recognition in aqueous media.

  • Thermal Stability Studies: Investigating decomposition pathways under varying conditions to guide industrial applications.

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